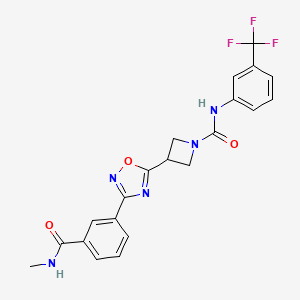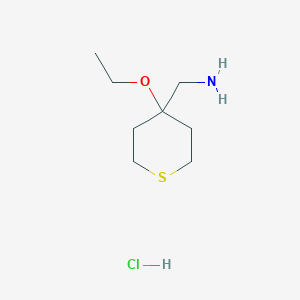![molecular formula C8H16ClNO B2479517 (5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride CAS No. 2580185-12-0](/img/structure/B2479517.png)
(5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The InChI code for the compound is1S/C8H15NO/c1-7(2)6-3-8(4-6,5-9)10-7/h6H,3-5,9H2,1-2H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound has a molecular weight of 141.21 . It is available in the form of a powder . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique
Cyclization and Rearrangement Studies
Research on compounds similar to (5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride has focused on cyclization and rearrangement processes. For instance, Kirmse and Mrotzeck (1988) explored the cyclization of related compounds, highlighting the potential for complex molecular transformations in this class of chemicals (Kirmse & Mrotzeck, 1988).
Synthetic Methods
Mechehoud et al. (2018) developed a new synthetic method for a compound closely related to the one , demonstrating the evolving techniques in synthesizing complex bicyclic structures (Mechehoud et al., 2018).
Applications in Organic Synthesis
Stevens and Kimpe (1996) examined the synthesis of 2-Azabicyclo[2.1.1]hexanes, a related structure, which underscores the utility of these compounds in the broader context of organic chemistry (Stevens & Kimpe, 1996).
Hexahydropyrimidine Derivatives
Abu-Obaid et al. (2014) synthesized novel hexahydropyrimidine derivatives, highlighting the diverse potential of similar bicyclic compounds in various chemical syntheses (Abu-Obaid et al., 2014).
Antimicrobial Activity
Grabarczyk et al. (2015) explored the antimicrobial activity of compounds with a gem-dimethylcyclohexane ring, indicating the potential biomedical applications of such structures (Grabarczyk et al., 2015).
Asymmetric Synthesis
Kernen and Vogel (1993) and Hünenberger, Allemann, and Vogel (1994) contributed to the field of asymmetric synthesis using bicyclic compounds, underlining the importance of these structures in creating specific molecular configurations (Kernen & Vogel, 1993); (Hünenberger, Allemann, & Vogel, 1994).
Novel Compound Synthesis
Zhai Zhi-we (2014) synthesized a novel 1,3-Dithiolane Compound, showcasing the innovative applications of bicyclic structures in chemical synthesis (Zhai Zhi-we, 2014).
Base-Induced Bridge Cleavage
Arjona, Conde, Plumet, and Viso (1995) investigated the base-induced bridge cleavage in similar bicyclic systems, offering insights into the reactivity and potential applications of these molecules (Arjona, Conde, Plumet, & Viso, 1995).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(5,5-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-7(2)6-3-8(7,5-9)10-4-6;/h6H,3-5,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLXFCSBUUEPQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1(OC2)CN)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


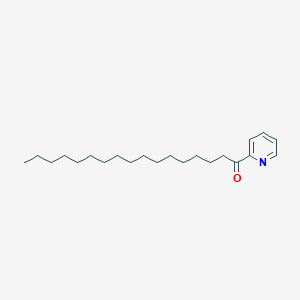
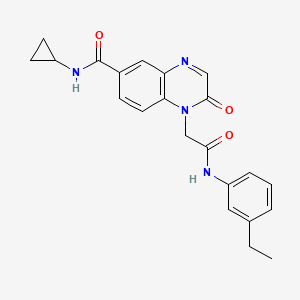
![4-cyano-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2479438.png)
![N~6~-(4-ethoxyphenyl)-N~6~-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2479439.png)
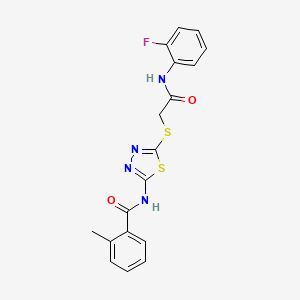

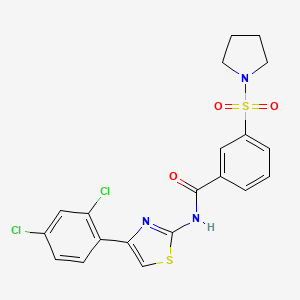
![Methyl 4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate](/img/structure/B2479446.png)

![(1R,5S)-8-(2-chloro-3-methoxybenzyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2479449.png)
